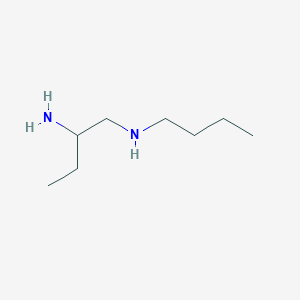

(2-Aminobutyl)(butyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1-N-butylbutane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-3-5-6-10-7-8(9)4-2/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

OAYLSWGYEKKBCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(CC)N |

Origin of Product |

United States |

Syntheses of 2 Aminobutyl Butyl Amine

Established Methodologies for Amine Bond Formation in (2-Aminobutyl)(butyl)amine Synthesis

Traditional methods for synthesizing amines, particularly unsymmetrical diamines like this compound, primarily rely on two robust strategies: reductive amination and direct alkylation.

Reductive Amination is a highly versatile and controlled method for forming C-N bonds. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnumberanalytics.com For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: Reaction of 1,2-diaminobutane (B1606904) with butyraldehyde.

Pathway B: Reaction of butylamine (B146782) with a suitable precursor like 1-aminobutan-2-one (B3057186).

The reaction is typically performed as a one-pot procedure. A key advantage is the use of reducing agents that are selective for the iminium ion over the starting carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the wasteful reduction of the starting aldehyde. masterorganicchemistry.com

N-Alkylation of Amines represents a more direct approach, where an amine is reacted with an alkyl halide in an Sₙ2 reaction. libretexts.orglibretexts.org However, this method is often plagued by a lack of selectivity. masterorganicchemistry.comlibretexts.org The reaction of 1,2-diaminobutane with 1-bromobutane (B133212) would likely produce a complex mixture of mono- and di-alkylated products at both nitrogen atoms, as well as over-alkylated quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org While methodologies using specific reagents like cesium hydroxide (B78521) have been shown to improve selectivity for mono-alkylation in primary amines, achieving precise control with a diamine substrate remains a significant challenge. organic-chemistry.org

Table 1: Comparison of Established Synthesis Methods

| Method | Reactants | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 1,2-Diaminobutane + Butyraldehyde | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | High selectivity, controlled reaction. masterorganicchemistry.com | Requires a carbonyl precursor. |

| N-Alkylation | 1,2-Diaminobutane + 1-Bromobutane | Base (e.g., K₂CO₃, CsOH) | Direct, uses common reagents. | Poor selectivity, risk of over-alkylation. libretexts.orglibretexts.org |

Novel Synthetic Routes and Precursor Utilization for this compound

Modern organic synthesis has introduced more sophisticated and efficient routes to unsymmetrical diamines. These methods often provide better control and access to complex structures.

Diamination of Alkenes: This powerful strategy involves the addition of two nitrogen-containing groups across a double bond in a single step. rsc.org For instance, the asymmetric diamination of 1-butene (B85601) could theoretically be used to install the 1,2-diamine core. Catalytic systems based on palladium, copper, or iron have been developed for this purpose. rsc.orgorganic-chemistry.org

Ring-Opening of Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, are versatile precursors. The ring-opening of a suitably substituted aziridine, such as one derived from 1-butene, with butylamine can yield the target diamine. rsc.orgorganic-chemistry.org This reaction can be catalyzed by various Lewis or Brønsted acids. rsc.org

Hydroamination of Allylic Amines: A highly atom-economical approach involves the rhodium-catalyzed hydroamination of an allylic amine with a secondary amine. rsc.orgorganic-chemistry.org This method could be adapted for the synthesis of this compound by reacting an appropriate butenylamine derivative with butylamine.

Multicomponent Reactions: A recently developed photo-induced reaction brings together an amine, an aldehyde, and an iodoarene to construct unsymmetrical 1,2-diamines under catalyst- and base-free conditions. rsc.org This approach offers a novel disconnection for assembling the target molecule from simple, readily available building blocks. rsc.org

Stereoselective Approaches and Asymmetric

The C2 position of the butanediamine backbone in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is a critical aspect of its synthesis, particularly for applications in catalysis or pharmaceuticals.

Chiral Auxiliary-Based Methods: A reliable strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. acs.orgwikipedia.org A prominent example is the use of Ellman's tert-butanesulfinamide (tBS). nih.gov A potential synthesis would involve:

Condensation of a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) with a pro-chiral ketone like 1-(butylamino)butan-2-one to form a chiral N-sulfinylimine.

Diastereoselective reduction of the imine.

Acidic hydrolysis to remove the auxiliary, yielding the enantiomerically enriched chiral diamine. wiley-vch.de

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. rsc.orgrsc.org

Asymmetric Reductive Amination (ARA): This involves the hydrogenation of an imine precursor in the presence of a chiral transition-metal catalyst, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. nih.govnih.govnih.gov The reaction of an imine formed from butylamine and 1-aminobutan-2-one could be subjected to ARA to produce chiral this compound.

Asymmetric Lithiation: The deprotonation of a symmetrical starting material using a strong base complexed with a chiral ligand, like (-)-sparteine, can create a chiral intermediate that then reacts with an electrophile. acs.org This method could be applied to a protected diamine precursor to install the butyl group stereoselectively. acs.org

Table 2: Overview of Stereoselective Strategies

| Strategy | Principle | Key Reagents/Catalysts | Reference Insight |

|---|---|---|---|

| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to direct a stereoselective reaction. | Ellman's auxiliary (tert-butanesulfinamide), oxazolidinones. wikipedia.orgnih.gov | Provides excellent stereocontrol for the synthesis of primary chiral amines from imines. nih.govwiley-vch.de |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral product from an achiral or racemic substrate. | Chiral Rh, Ru, or Ir complexes with ligands like BINAP, phosphoramidites. nih.govnih.gov | Highly efficient for producing enantioenriched 1,2-diamines via hydrogenation or reductive amination. rsc.orgrsc.org |

| Asymmetric Lithiation | Regio- and stereoselective deprotonation using a chiral base complex. | sec-Butyllithium, (-)-sparteine. acs.org | Enables the formation of highly enantiomerically enriched substituted diamines. acs.org |

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields and selectivity.

Reductive Amination Mechanism: The direct reductive amination process is generally understood to proceed through two main steps. First, the amine and carbonyl compound reversibly form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The rate-determining step is often the subsequent hydride transfer from the reducing agent (e.g., NaBH₃CN) to the electrophilic iminium carbon. masterorganicchemistry.comrsc.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the finer details of this pathway, including the role of catalysts and the transition states involved in the hydride transfer. rsc.org

Mechanisms of Catalytic Routes: For transition-metal catalyzed reactions, the mechanisms are more complex.

In ruthenium-catalyzed intramolecular asymmetric reductive amination, mechanistic studies revealed that CO₂, a byproduct of the transfer hydrogenation, can act as an inhibitor, affecting the catalyst efficiency and reaction kinetics. nih.gov

In hydroamination reactions, the mechanism often involves oxidative addition of the amine N-H bond to the metal center, followed by alkene insertion into the metal-hydride or metal-amide bond, and finally reductive elimination to release the product and regenerate the catalyst. acs.org

Electrochemical reductive amination on copper electrodes has been investigated, with studies pointing to a radical intermediate species formed during the catalytic cycle. rsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern chemical synthesis places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use safer, renewable materials. rsc.orgrsc.org

Atom Economy: Reactions with high atom economy are inherently greener as they convert a higher proportion of reactant atoms into the final product. Catalytic hydroamination is an excellent example, with a theoretical 100% atom economy. rsc.orgacs.org

Catalytic Methods: The use of catalysts, including metal complexes, organocatalysts, and enzymes, is a cornerstone of green chemistry. numberanalytics.com They allow reactions to proceed under milder conditions and with lower activation energies, reducing energy consumption.

Biocatalysis: Enzymes such as transaminases and imine reductases operate in aqueous media under mild conditions and often with exceptional stereoselectivity, offering a green alternative to traditional chemical methods. numberanalytics.commdpi.com A chemoenzymatic approach could involve the oxidation of an alcohol precursor followed by an asymmetric bio-transamination. nih.gov

Hydrogen Borrowing: This elegant concept uses a catalyst to temporarily "borrow" hydrogen from an alcohol (e.g., butan-1-ol) to form an aldehyde in situ. whiterose.ac.uk This aldehyde then undergoes reductive amination with the amine substrate (e.g., 1,2-diaminobutane). The catalyst subsequently returns the hydrogen to the imine intermediate, yielding the final amine product and water as the sole byproduct. This avoids the use of stoichiometric organometallic reagents or hazardous alkylating agents. whiterose.ac.uk

Green Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents is another key principle. mdpi.com Research has explored amine synthesis in water or in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. mdpi.comresearchgate.net Some protocols have been developed to run under solvent-free conditions, further reducing environmental impact. chemrxiv.org

Reactivity and Derivatization Chemistry of 2 Aminobutyl Butyl Amine

Nucleophilic Reactivity and Alkylation Studies of (2-Aminobutyl)(butyl)amine

The presence of two lone pairs of electrons on the nitrogen atoms makes this compound a potent nucleophile. The two amine groups, however, exhibit different degrees of nucleophilicity and are subject to varying steric effects. Generally, the primary amine is less sterically hindered and more accessible to electrophiles, while the secondary amine is a stronger base. In nucleophilic substitution reactions, the outcome is often governed by a combination of sterics, electronics, and reaction conditions.

Alkylation reactions, typically with alkyl halides, demonstrate the nucleophilic character of the diamine. The reaction can proceed at one or both nitrogen atoms. Selective mono-alkylation often occurs preferentially at the less sterically encumbered primary amine. However, forcing conditions or the use of highly reactive alkylating agents can lead to dialkylation. The reaction proceeds via a standard Sₙ2 mechanism. Studies on related N,N'-substituted diamines show that the choice of solvent and base is crucial for controlling the extent of alkylation.

| Diamine Substrate | Alkylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-alkylethylenediamine | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-alkyl-N'-R-ethylenediamine | |

| butane-1,4-diamine | Iodobenzene | CuI, Ligand, Base (K₂CO₃), Solvent (DMF) | N,N'-diphenylbutane-1,4-diamine | |

| 1,4-dibromo-2-butene | Dimethylamine | Base, Solvent (Ethanol) | N,N,N',N'-Tetramethyl-2-butene-1,4-diamine |

Acylation, Sulfonylation, and Related Functional Group Transformations

This compound readily undergoes acylation and sulfonylation when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically result in the formation of stable amide or sulfonamide linkages. The chemoselectivity of these transformations is pronounced, with the primary amine reacting preferentially over the more sterically hindered and less nucleophilic (in this context) secondary amine, especially under kinetic control.

This selective reactivity allows for the synthesis of mono-acylated or mono-sulfonylated derivatives, which can serve as intermediates in multi-step syntheses. For example, reaction with one equivalent of acetyl chloride or p-toluenesulfonyl chloride at low temperatures would primarily yield the product functionalized at the primary amino group. The use of a non-nucleophilic base is often employed to scavenge the HCl byproduct. More recently, catalyst-free and solvent-free methods using microwave irradiation have been developed for efficient sulfonylation of various amines.

| Amine Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | p-Toluenesulfonyl chloride | Microwave, Solvent-free | Sulfonamide | |

| Primary Amine on solid support | o-Nitrobenzenesulfonyl chloride | DMAP, CH₂Cl₂ | Sulfonamide | |

| 3-Methylindole | Acetic Anhydride | Sulfated Zirconia | N-acylated and C-acylated indoles | |

| Halo(het)arene Sulfonyl Halide | Primary/Secondary Amine | Parallel synthesis conditions | Sulfonamide |

Formation of Imine Derivatives and Schiff Bases from this compound

The primary amino group of this compound can condense with aldehydes or ketones to form imine derivatives, also known as Schiff bases. This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium

Coordination Chemistry of 2 Aminobutyl Butyl Amine

Ligand Properties and Chelation Modes of (2-Aminobutyl)(butyl)amine with Transition Metals

This compound, with the chemical structure CH₃CH₂CH(NH₂)CH₂NH(CH₂CH₂CH₂CH₃), is a bidentate ligand that coordinates to transition metals through its two nitrogen donor atoms. The presence of two different alkyl groups, a 2-aminobutyl group and a butyl group, attached to the nitrogen atoms of the ethylenediamine (B42938) backbone introduces asymmetry. This asymmetry influences the steric and electronic properties of the ligand and, consequently, the coordination geometry and stability of the metal complexes.

The chelation of this compound to a metal ion forms a stable five-membered ring, a common feature for ethylenediamine-based ligands. The stability of these complexes is influenced by the "chelate effect," where the formation of a ring structure enhances the thermodynamic stability compared to coordination with monodentate amine ligands.

The alkyl substituents on the nitrogen atoms play a crucial role in determining the ligand's properties. The butyl group, being bulkier than a methyl or ethyl group, can exert significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal ion, often favoring lower coordination numbers. Furthermore, the inductive effect of the alkyl groups increases the electron density on the nitrogen atoms, enhancing their basicity and donor strength compared to unsubstituted ethylenediamine.

The chelation of this compound can result in different stereoisomers depending on the conformation of the five-membered chelate ring (λ or δ) and the arrangement of the substituents on the nitrogen atoms. For octahedral complexes, this can lead to a variety of geometric isomers (e.g., fac/mer) and diastereomers, which can be a subject of detailed stereochemical analysis. rsc.orgresearchgate.net

Table 1: Inferred Ligand Properties of this compound

| Property | Inferred Value/Description | Basis of Inference |

| Molar Mass | 144.27 g/mol | Calculated from chemical formula |

| Boiling Point | Estimated to be in the range of 180-200 °C | Comparison with similar N,N'-dialkylethylenediamines |

| Chelation | Bidentate N,N' chelation | Common for ethylenediamine derivatives |

| Steric Hindrance | Moderate to high due to butyl and 2-aminobutyl groups | Comparison with other N-alkylated ethylenediamines oup.com |

| Basicity (pKa) | Expected to be higher than ethylenediamine | Inductive effect of alkyl groups |

Synthesis and Characterization of Metal-Amine Complexes Involving this compound

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, perchlorate) and solvent can influence the final product's structure and composition. tandfonline.comrsc.org

A general synthetic procedure would involve dissolving the metal salt and the ligand in a solvent like ethanol (B145695) or methanol, followed by stirring at room temperature or under reflux. The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent. sapub.org For air-sensitive metal ions, the synthesis would need to be carried out under an inert atmosphere.

Characterization of the synthesized complexes would involve a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal ion. A shift in the N-H stretching and bending vibrations compared to the free ligand is indicative of complexation. ekb.eg

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. The d-d transitions are particularly informative for transition metal complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Elemental Analysis: To determine the stoichiometry of the complex, i.e., the metal-to-ligand ratio.

Mass Spectrometry: To confirm the molecular weight of the complex.

Structural Elucidation of Coordination Compounds with this compound Ligands

The crystal structure of metal complexes containing this compound is expected to reveal key details about the coordination environment. Based on studies of similar N,N'-dialkylethylenediamine complexes, several structural features can be anticipated. mdpi.com

For instance, with copper(II), square planar or distorted octahedral geometries are common. The two nitrogen atoms of the this compound ligand would occupy two coordination sites in the equatorial plane. The remaining coordination sites could be occupied by other ligands, such as anions from the metal salt or solvent molecules. The butyl and 2-aminobutyl groups would be oriented to minimize steric repulsion.

In the case of nickel(II), both square planar (diamagnetic) and octahedral (paramagnetic) complexes can be formed, often depending on the nature of the other coordinating ligands and the steric bulk of the amine substituents. oup.com Theoretical studies on Ni(II)-nitrite complexes with substituted ethylenediamines have shown that steric factors influence the stability of different isomers. tandfonline.com

Table 2: Representative Crystallographic Data for a Related Cu(II) Complex (Data for a hypothetical Cu(this compound)₂₂ complex, inferred from similar structures)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-N(primary) bond length | ~2.02 Å |

| Cu-N(secondary) bond length | ~2.08 Å |

| N-Cu-N bite angle | ~85° |

| Coordination Geometry | Distorted Octahedral |

Electronic and Geometric Structures of Metal-Amine Adducts Derived from this compound

The electronic structure of metal-amine adducts of this compound is largely determined by the d-orbital splitting of the central metal ion in the ligand field created by the two nitrogen atoms and any other coordinated ligands. The energy of the d-d electronic transitions, observed in the UV-Visible spectrum, provides a direct measure of the ligand field strength. The alkyl groups on the nitrogen atoms, through their electron-donating inductive effect, are expected to slightly increase the ligand field strength compared to unsubstituted ethylenediamine.

The geometry of these adducts is a balance between the electronic preferences of the metal ion and the steric demands of the bulky alkyl groups. For example, a d⁹ ion like Cu(II) typically favors a Jahn-Teller distorted octahedral or square planar geometry. The unsymmetrical nature of this compound can lead to further distortions from ideal geometries.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic and geometric structures of these complexes. bendola.com Such studies can predict bond lengths, bond angles, and the energies of different possible isomers, providing valuable insights that complement experimental data.

Applications of this compound-Metal Complexes in Precursor Chemistry

Metal complexes of substituted diamines have found applications as precursors in the synthesis of various materials and as catalysts in organic reactions. nih.govrsc.org The properties of the metal complexes, such as their solubility, volatility, and decomposition behavior, are critical for their use as precursors.

Complexes of this compound could potentially be used as:

Catalysts: Nickel and palladium complexes of unsymmetrical α-diimines have been shown to be effective catalysts for ethylene (B1197577) polymerization. nih.gov The steric and electronic properties of the this compound ligand could be tuned to control the catalytic activity and selectivity. Unsymmetrical nickel complexes have also been explored for catalytic applications in cross-coupling reactions. mdpi.com

Precursors for Nanomaterials: The thermal decomposition of metal-amine complexes can be a route to synthesize metal or metal oxide nanoparticles. The structure and composition of the precursor complex can influence the size, shape, and properties of the resulting nanomaterials.

Building Blocks for Coordination Polymers: The bifunctional nature of the ligand allows it to bridge metal centers, potentially forming one-, two-, or three-dimensional coordination polymers. The structure of these polymers would be dictated by the coordination preferences of the metal ion and the geometry of the ligand.

Catalytic Applications of 2 Aminobutyl Butyl Amine and Its Derivatives

Organocatalysis Mediated by (2-Aminobutyl)(butyl)amine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, frequently employs chiral diamines. Derivatives of this compound fit within this class of catalysts, where the primary and secondary amine groups can act cooperatively. In many organocatalytic reactions, the primary amine forms an enamine or iminium ion intermediate with a carbonyl compound, while the other amine group, often after protonation, can direct the stereochemical outcome of the reaction through hydrogen bonding or other non-covalent interactions. acs.org

For instance, C₂-symmetric organocatalysts, which can be conceptually derived from diamine scaffolds, have been synthesized and studied. These catalysts, often featuring prolinamide units attached to a linear diamine bridge, demonstrate that the distance between catalytic sites influences reaction outcomes. rsc.org Shorter tethers between the catalytic units often lead to better stereochemical control, suggesting a cooperative effect within a chiral pocket. rsc.org While not explicitly using the this compound backbone, these studies highlight the principles by which such diamine derivatives operate in organocatalysis, particularly in key carbon-carbon bond-forming reactions like the aldol (B89426) reaction. rsc.org

Asymmetric Induction in Catalytic Processes Employing this compound

A primary application of chiral diamines, including derivatives of this compound, is in asymmetric synthesis, where they are used to induce chirality in the product. This is critical in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer is desired.

The effectiveness of these diamines as chiral inducers is often tested in reactions such as the enantioselective addition of organozinc reagents to aldehydes. A notable example is the Soai reaction, a type of asymmetric autocatalysis where the chiral product also acts as the catalyst for its own formation. jst.go.jpnih.gov In this context, various chiral diamines have been used as the initial chiral trigger. For example, a chiral diamine isotopomer, meso-N²,N²,N³,N³-Tetramethyl-2,3-butanediamine where one nitrogen atom is ¹⁵N, was shown to initiate asymmetric autocatalysis, resulting in a pyrimidyl alkanol product with over 99.5% enantiomeric excess (ee). jst.go.jpnih.gov This demonstrates the profound ability of even subtle chirality in a diamine to induce high levels of stereoselectivity.

The table below summarizes the performance of various chiral diamine derivatives in inducing asymmetry in different catalytic reactions.

Table 1: Asymmetric Induction using Chiral Diamine Derivatives in Catalysis

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral (¹⁵N/¹⁴N) isotopomer of meso-Tetramethyl-2,3-butanediamine | Asymmetric autocatalysis (Soai reaction) | Pyrimidine-5-carbaldehyde | >99.5% | jst.go.jpnih.gov |

| (R)-1,1'-Binaphthyl with pyrimidyl alkanol | Enantioselective addition of diisopropylzinc | Pyrimidine-5-carbaldehyde | 96% | researchgate.net |

| C₂-Symmetric diprolinamide with ethylenediamine (B42938) bridge | On-water asymmetric aldol reaction | Cyclohexanone and benzaldehyde | 86% | rsc.org |

| Osmium(II) complex with L-α-amino carboxylate ligands | Transfer hydrogenation | Acetophenone | up to 72% | mdpi.com |

Role of this compound as a Ligand in Homogeneous Catalysis

Derivatives of this compound are effective ligands for transition metals in homogeneous catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can then catalyze a variety of transformations. The steric and electronic properties of the ligand, dictated by substituents on the nitrogen atoms and the carbon backbone, are crucial for the catalyst's activity and selectivity.

Ruthenium and osmium complexes featuring diamine ligands are well-known for their application in hydrogenation and transfer hydrogenation reactions. mdpi.comresearchgate.net For example, arene-osmium(II) complexes with various N,N-donor ligands are active catalysts for the transfer hydrogenation of ketones. mdpi.com Similarly, manganese-diamine complexes have been synthesized and evaluated for the asymmetric transfer hydrogenation of acetophenones, achieving good yields and enantioselectivities between 75-87% ee. acs.org The mechanism often involves the metal hydride and the N-H proton of the diamine ligand participating in a concerted transfer to the substrate. mdpi.com

Heterogeneous Catalysis and Supported this compound Catalysts

To overcome challenges with catalyst separation and recycling in homogeneous systems, this compound and its derivatives can be immobilized on solid supports. This creates a heterogeneous catalyst that is easily recovered after the reaction. Supports can include polymers, silica, or activated carbon. google.comcymitquimica.com

One approach involves synthesizing a catalyst monomer that can be polymerized, often through methods like Ring-Opening Metathesis Polymerization (ROMP). For example, a ruthenium complex containing a chiral diphosphine and a chiral diamine can be prepared as a monomer and then polymerized. ualberta.ca The resulting polymeric catalyst, when deposited on an inert support like barium sulfate, can be recycled multiple times without a significant loss of activity or enantioselectivity in asymmetric hydrogenation reactions. ualberta.ca Supported hydrogenation catalysts are also used in reductive amination processes. google.com

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the reaction mechanism is key to optimizing catalyst performance. For catalytic cycles involving diamine ligands, studies often combine experimental techniques (like kinetics and NMR spectroscopy) with computational methods (like Density Functional Theory, DFT). acs.orgnih.gov

In the manganese-catalyzed asymmetric transfer hydrogenation of ketones, for instance, detailed kinetic and DFT studies have been conducted. acs.org These investigations help to identify the active catalytic species and understand how different precatalysts can lead to the same reactive intermediates. For Ti(salen) catalysts used in cycloadditions, mechanistic studies have shown that the stereochemical outcome is heavily influenced by distortions in the catalyst structure, which are controlled by the chiral diamine backbone. nih.gov

In transfer hydrogenation reactions catalyzed by arene-osmium(II)-diamine complexes, the mechanism is believed to proceed via an outer-sphere pathway. This involves the formation of a six-membered ring transition state where the substrate interacts with the metal-hydride and the amine ligand through hydrogen bonding, allowing for the transfer of a hydride and a proton without direct coordination of the substrate to the metal. mdpi.com

Polymer Science and Macromolecular Integration of 2 Aminobutyl Butyl Amine

Utilization of (2-Aminobutyl)(butyl)amine as a Monomer in Polymer Synthesis

This compound is a diamine that can be utilized as a monomer in various polymerization reactions. sigmaaldrich.com The presence of both a primary and a secondary amine group allows for its participation in step-growth polymerization processes. These functional groups can react with a variety of comonomers, such as dicarboxylic acids, diacyl chlorides, or diisocyanates, to form long polymer chains. numberanalytics.com The asymmetrical nature of this compound, with its butyl and aminobutyl substituents, can introduce irregularities in the polymer chain, which may be desirable for controlling crystallinity and improving solubility. researchgate.net

The synthesis of polymers using amine-based monomers can be achieved through several techniques, including polycondensation and ring-opening polymerization. numberanalytics.com For instance, the reaction of this compound with a dicarboxylic acid would proceed via polycondensation to yield a polyamide, with the elimination of water. numberanalytics.com The reactivity of the primary and secondary amines may differ, potentially allowing for selective reactions under specific conditions to control the polymer structure.

The table below outlines the potential polymerization reactions involving this compound and the resulting polymer types.

| Comonomer | Polymerization Type | Resulting Polymer |

| Dicarboxylic Acid / Diacyl Chloride | Polycondensation | Polyamide |

| Diisocyanate | Polyaddition | Polyurea |

| Diepoxide | Ring-opening polymerization | Poly(amino alcohol) |

Incorporation of this compound into Polyamides, Polyureas, and Related Polymers

The incorporation of this compound into polymer backbones can significantly influence the material's properties. In polyamides, the amine groups of this compound react with carboxylic acid or acyl chloride groups to form amide linkages. google.com The resulting polyamides may exhibit modified thermal properties and solubility compared to those synthesized from symmetrical diamines. researchgate.net

Polyureas are another important class of polymers that can be synthesized using this compound. nih.gov The reaction of the amine groups with isocyanate groups is typically rapid and does not require a catalyst, leading to the formation of urea (B33335) linkages. nih.gov The structure of the resulting polyurea can be tailored by the choice of the diisocyanate comonomer.

The following table summarizes the potential effects of incorporating this compound into polyamides and polyureas.

| Polymer Type | Potential Effects of this compound Incorporation |

| Polyamides | Altered melting point and glass transition temperature, potentially improved solubility in organic solvents, modified mechanical properties. numberanalytics.comresearchgate.net |

| Polyureas | Increased segmental motion due to the flexible butyl group, potential for enhanced elastomeric properties, modified degradation profiles. nih.gov |

Role of this compound as a Crosslinking Agent and Polymer Modifier

Beyond its role as a linear monomer, this compound can also function as a crosslinking agent or a polymer modifier. korambiotech.com Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network that enhances mechanical strength and chemical resistance. rsc.org The difunctional nature of this compound allows it to bridge two polymer chains, provided these chains have reactive functional groups that can react with amines, such as epoxy or halide groups.

As a polymer modifier, this compound can be grafted onto existing polymer backbones to introduce amine functionality. This can be particularly useful for modifying the surface properties of materials, improving adhesion, or introducing sites for further chemical reactions. The presence of both primary and secondary amines offers versatility in the modification chemistry.

The table below details the potential roles of this compound in polymer modification.

| Role | Mechanism | Effect on Polymer Properties |

| Crosslinking Agent | Reaction of amine groups with functional groups on polymer chains (e.g., epoxy, anhydride). korambiotech.com | Increased stiffness, improved thermal stability, reduced solubility. rsc.org |

| Polymer Modifier | Grafting onto polymer backbones via reaction of amine groups. | Introduction of amine functionality, altered surface properties, improved dyeability. |

Influence of this compound Functionality on Polymer Architecture and Morphology

The specific chemical structure of this compound can have a profound impact on the resulting polymer's architecture and morphology. Polymer architecture refers to the arrangement of monomer units in the polymer chain, which can be linear, branched, or crosslinked. imperial.ac.uk The use of an asymmetrical diamine like this compound can disrupt the regular packing of polymer chains, leading to a more amorphous morphology. researchgate.net This can, in turn, affect the material's transparency, flexibility, and processing characteristics.

The presence of the butyl group introduces a flexible side chain, which can increase the free volume within the polymer matrix and lower the glass transition temperature. The different reactivity of the primary and secondary amine groups could also be exploited to create more complex architectures, such as branched or hyperbranched polymers, by controlling the reaction conditions. The final morphology of the polymer, whether it is crystalline, amorphous, or semi-crystalline, will be a direct consequence of the interplay between the monomer structure and the polymerization conditions.

The following table outlines the expected influence of this compound on polymer architecture and morphology.

| Feature | Influence of this compound |

| Crystallinity | Likely to decrease due to the asymmetrical structure, leading to more amorphous polymers. researchgate.net |

| Glass Transition Temperature (Tg) | The flexible butyl group may lower the Tg, increasing the polymer's flexibility. numberanalytics.com |

| Solubility | The disruption of regular chain packing could enhance solubility in a wider range of solvents. researchgate.net |

| Chain Architecture | Potential for creating linear, branched, or crosslinked architectures depending on the synthetic route. imperial.ac.uk |

Development of Functional Polymers for Specific Research Applications Incorporating this compound

The incorporation of this compound into polymers can lead to the development of functional materials with tailored properties for specific research applications. msesupplies.com The amine groups themselves can impart functionality, such as the ability to capture carbon dioxide or to act as a catalyst. rsc.orgnih.gov

For example, polymers containing amine groups are being investigated for their potential in CO2 capture, as the amines can reversibly react with carbon dioxide. rsc.org The specific structure of this compound could influence the efficiency and capacity of CO2 adsorption.

Furthermore, the amine groups can be protonated to create cationic polymers, which have applications in gene delivery and as antimicrobial agents. nih.gov The amine groups can also be used as reactive sites for the attachment of other functional molecules, such as fluorescent dyes or bioactive compounds, to create advanced functional materials. scispace.com

The table below presents potential research applications for polymers functionalized with this compound.

| Application Area | Rationale |

| Gas Separation Membranes | The amine groups can facilitate the transport of acidic gases like CO2. rsc.org |

| Biomedical Materials | Cationic polymers derived from this compound could be explored for gene delivery or as antimicrobial surfaces. nih.gov |

| Catalysis | The amine groups can act as basic catalysts for certain organic reactions. nih.gov |

| Functional Coatings | Amine-functionalized surfaces can exhibit improved adhesion and can be further modified. numberanalytics.com |

Biomolecular Interaction Studies of 2 Aminobutyl Butyl Amine Academic Research Context

In vitro Enzymatic Substrate or Inhibitor Studies with (2-Aminobutyl)(butyl)amine

No studies were identified that investigate this compound as a substrate or inhibitor of any enzyme.

Interaction of this compound with Model Peptides and Proteins

There is no available research on the direct interaction of this compound with model peptides or proteins.

Binding Characteristics of this compound with Nucleic Acid Analogs

No data could be located regarding the binding characteristics of this compound with DNA or RNA analogs.

Membrane Mimetic Interactions and Permeation Studies of this compound

Information on the interaction of this compound with membrane mimetics or its permeation properties across lipid bilayers is not present in the reviewed literature.

Molecular Recognition Phenomena Involving this compound in Biological Models

There are no documented instances of molecular recognition phenomena involving this compound within biological models.

Advanced Spectroscopic and Computational Methodologies for 2 Aminobutyl Butyl Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (2-Aminobutyl)(butyl)amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons attached to carbons adjacent to the nitrogen atoms (H-C-N) are expected to show characteristic chemical shifts around 2.5-3.0 ppm. libretexts.org The resonances for the N-H protons are typically broad and can vary in their chemical shift depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The protons of the butyl chains would appear in the upfield region (approximately 0.9-1.6 ppm), with distinct multiplets corresponding to the different methylene (B1212753) groups and the terminal methyl group.

In ¹³C NMR, the carbon atoms directly bonded to the nitrogen atoms would be the most deshielded among the aliphatic carbons, appearing at approximately 40-60 ppm. The chemical shifts of the other carbon atoms in the butyl chains would be found at higher fields (lower ppm values). The specific chemical shifts can be influenced by protonation of the amine groups. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning all proton and carbon signals, especially given the potential for overlapping signals in the one-dimensional spectra.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal of butyl groups) | ~0.9 | Triplet |

| CH₂ (internal methylene groups) | ~1.3-1.6 | Multiplet |

| N-H | Variable (e.g., ~1.5-2.5) | Broad Singlet |

| CH -NH₂ | ~2.7-3.0 | Multiplet |

| N-CH ₂ | ~2.5-2.8 | Multiplet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (terminal of butyl groups) | ~14 |

| C H₂ (internal methylene groups) | ~20-35 |

| C H-NH₂ | ~50-60 |

| N-C H₂ | ~45-55 |

Mass Spectrometry Fragmentation Pathways and Ion Chemistry of this compound

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For aliphatic amines like this compound, the molecular ion peak (M⁺) is expected to have an odd m/z value, a consequence of the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight). libretexts.org

The dominant fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several alpha-cleavage pathways are possible, leading to characteristic fragment ions.

Pathway A: Cleavage of the ethyl group from the chiral center, resulting in a fragment with m/z = 115.

Pathway B: Cleavage of the propyl group from the secondary amine, resulting in a fragment with m/z = 101.

Pathway C: Cleavage at the C1-C2 bond of the 2-aminobutyl group, leading to a fragment with m/z = 44. docbrown.info

The relative abundance of these fragments provides clues about the structure of the original molecule.

Interactive Table 3: Predicted Major ESI-MS Fragmentation Ions for this compound (MW = 144.27)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 145.28 | [M+H]⁺ | Protonated Molecular Ion |

| 115 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 101 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 86 | [C₅H₁₂N]⁺ | Cleavage and rearrangement |

| 72 | [C₄H₁₀N]⁺ | Cleavage and rearrangement |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (IR, Raman) for Conformational Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and conformational isomers of a molecule.

The IR spectrum of this compound would exhibit characteristic bands for the primary (-NH₂) and secondary (-NH-) amine groups.

N-H Stretching: Primary amines show two bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region, while secondary amines show a single, weaker band in the same region. orgchemboulder.com

N-H Bending: A primary amine N-H bending (scissoring) vibration appears around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: Aliphatic C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band between 665-910 cm⁻¹ can be attributed to N-H wagging of both primary and secondary amines. orgchemboulder.com

Raman spectroscopy provides complementary information. While N-H stretching bands are weak in Raman, C-C and C-N skeletal vibrations are often strong, making Raman spectroscopy particularly useful for studying the conformational landscape of the flexible butyl chains. According to the rule of mutual exclusion, if the molecule possesses a center of symmetry, vibrations that are Raman active will be IR inactive, and vice versa. apacwomen.ac.in The presence of common bands in both IR and Raman spectra would confirm the absence of a center of symmetry, which is expected for this molecule.

Interactive Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (primary) | 3300-3500 | Medium, two bands | Weak |

| N-H Stretch (secondary) | 3310-3350 | Weak, one band | Weak |

| C-H Stretch | 2850-2960 | Strong | Strong |

| N-H Bend (primary) | 1580-1650 | Medium-Strong | Weak |

| C-H Bend | 1350-1470 | Medium | Medium |

| C-N Stretch | 1020-1250 | Medium-Weak | Medium |

| N-H Wag | 665-910 | Strong, Broad | Very Weak |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can predict various properties:

Optimized Geometry: Determination of the lowest energy conformation(s), including bond lengths, bond angles, and dihedral angles. For flexible molecules, multiple stable conformers may exist. researchgate.net

Vibrational Frequencies: Calculation of the IR and Raman spectra to aid in the assignment of experimental bands. faccts.de

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Reaction Mechanisms: DFT can be used to model reaction pathways, locate transition states, and calculate activation energies, providing a detailed understanding of the molecule's chemical behavior. whiterose.ac.uk

Interactive Table 5: Hypothetical DFT-Calculated Properties for this compound (e.g., at B3LYP/6-31G(d) level of theory)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

| Dipole Moment | ~ 1.5 - 2.0 D |

| N-H Bond Length | ~ 1.01 Å |

| C-N Bond Length | ~ 1.47 Å |

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Due to its multiple rotatable bonds, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are employed to explore this complex conformational landscape and study the molecule's dynamic behavior over time. researchgate.net

An MD simulation starts with a defined initial structure and assigns velocities to each atom. The forces on the atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. plos.org

From MD simulations of this compound, one can:

Analyze Conformational Preferences: By sampling numerous conformations, it is possible to identify the most populated and energetically favorable structures in different environments (e.g., in vacuum, in a solvent).

Study Intramolecular Hydrogen Bonding: Investigate the possibility and lifetime of hydrogen bonds forming between the primary and secondary amine groups.

Calculate Radial Distribution Functions (RDFs): RDFs can describe the probability of finding one atom or group at a certain distance from another, providing detailed information about the liquid structure and intermolecular interactions. researchgate.net For example, the g(r) between nitrogen atoms would reveal information about molecular aggregation.

Determine Transport Properties: Properties like the self-diffusion coefficient can be calculated, offering insights into the molecule's mobility.

MD simulations, often complemented by DFT calculations for force field parameterization or for analyzing specific conformations, provide a dynamic picture of the molecule that is inaccessible through static experimental methods alone. rsc.org

Emerging Research Frontiers and Future Directions for 2 Aminobutyl Butyl Amine Research

Integration of (2-Aminobutyl)(butyl)amine in Supramolecular Assemblies

The integration of this compound into supramolecular assemblies is a burgeoning area of research. These complex, well-organized structures are formed through non-covalent interactions, and the inclusion of this compound can introduce specific functionalities and properties.

One area of interest is the creation of porous crystalline solids. A study demonstrated the formation of a porous structure from building blocks prepared with 2,4-difluoronitrobenzene, a diamine linker, and an n-butylamine cap. mdpi.com This suggests the potential for this compound to be used in similar systems to create materials with tailored cavities for applications in gas storage or separation. The flexibility of the building blocks was found to be crucial in the formation of these porous structures. mdpi.com

Furthermore, the principles of supramolecular chemistry are being applied to develop advanced drug delivery systems and functional materials. chemistryviews.org The ability of amines to form predictable interactions makes them valuable components in the design of these complex systems. mdpi.com For instance, tripodal amines can form self-assembled dimeric, tetrameric, or even extended 2D supramolecular systems. mdpi.com

Functionalization of Nanomaterials with this compound

The functionalization of nanomaterials with organic molecules like this compound is a strategy to enhance their properties and expand their applications. taylorfrancis.com Attaching this compound to the surface of nanoparticles can improve their dispersibility, introduce reactive sites, and impart specific functionalities.

Amine-functionalized nanomaterials are particularly interesting for applications in catalysis and environmental remediation. dokumen.pubias.ac.in The amine groups can act as anchoring points for catalytic metal complexes or as active sites for the capture of pollutants. For example, amine-functionalized magnetic nanoparticles have been successfully used as supports for enzyme immobilization, leading to improved stability and reusability of the biocatalyst. ias.ac.in

In the context of carbon dioxide (CO2) capture, amine-functionalized materials have shown great promise. mdpi.com The amine groups can react reversibly with CO2, allowing for its selective capture from gas streams. mdpi.com Research has shown that introducing amine groups into metal-organic frameworks (MOFs) can enhance their affinity towards CO2. mdpi.com

The method of functionalization is crucial for the performance of the final material. Both covalent and non-covalent methods are being explored to attach amine-containing molecules to various nanomaterial surfaces, including silica, iron oxide, and carbon-based nanomaterials. mdpi.com

Sustainable Chemistry Approaches in the Application of this compound

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. rsc.org Researchers are focused on developing more environmentally friendly and resource-efficient processes.

One key area is the development of catalytic methods that avoid the use of toxic and rare metals. For instance, recent advancements have shown the potential for metal-free cascade reactions for the synthesis of complex amines. These methods often operate under milder conditions and generate less waste, contributing to a more sustainable chemical industry.

Biocatalysis is another promising avenue for the sustainable synthesis of amines and their derivatives. rsc.org Enzymes can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. rsc.org The use of biocatalysts for amide bond formation, a reaction relevant to amine chemistry, is an active area of research. rsc.org

Furthermore, there is a growing emphasis on assessing the entire life cycle of chemicals, from their synthesis to their final application and disposal. This includes evaluating the potential toxicity and environmental fate of the compounds and their byproducts. rsc.org

Advanced Sensing and Detection Mechanisms Utilizing this compound in Research Tools

The amine functionality of this compound makes it a target for the development of advanced sensing and detection mechanisms. The detection of amines is crucial in various fields, including environmental monitoring and food safety. mdpi.comresearchgate.net

Fluorescent sensors are a particularly promising technology for amine detection. mdpi.com These sensors often rely on the interaction between the amine and a fluorescent probe, leading to a change in the fluorescence signal. For example, some sensors utilize the Lewis acid-base interaction between a metal center in the sensor and the amine's nitrogen atom. mdpi.com

Researchers are developing new sensor platforms with improved sensitivity and selectivity. Colorimetric paper-based sensors offer a low-cost and user-friendly option for the rapid detection of biogenic amines, which are indicators of food spoilage. mdpi.com These sensors can be integrated into smart packaging to provide a visual indication of food freshness. mdpi.com

The development of multi-state sensors allows for a more nuanced detection of amines over a wide range of concentrations. These sensors can exhibit different responses at low and high amine concentrations, providing more detailed information about the sample.

Exploration of this compound in Novel Synthetic Methodologies and Chemical Transformations

This compound and related diamines are being explored as building blocks and reagents in novel synthetic methodologies and chemical transformations. acs.orgwiley.com The presence of two amine groups with different steric and electronic environments offers unique opportunities for selective chemical modifications.

Modern synthetic methods for the preparation of amines are constantly evolving, with a focus on efficiency, selectivity, and functional group tolerance. acs.orgorganic-chemistry.org Transition-metal catalyzed reactions, such as hydroamination and C-H amination, have emerged as powerful tools for the synthesis of complex amines. acs.org

The development of one-pot synthesis strategies is also a key area of research. These methods allow for multiple reaction steps to be carried out in a single reaction vessel, saving time and resources. chemrxiv.org For example, one-pot procedures for the N-alkylation of amines have been developed to improve the efficiency of these important transformations. chemrxiv.org

Furthermore, this compound can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. google.com Its diamine structure can be used to construct heterocyclic compounds or to act as a linker in the assembly of larger molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.